N-Boc-2-Amino-3-quinolin-4-yl-propionic acid

Solid-Phase Peptide Synthesis Orthogonal Protection Boc-chemistry SPPS

Researchers synthesizing peptides with base-labile motifs (depsipeptide esters, aspartimide-prone sequences) face incompatibility with standard Fmoc/piperidine deprotection. N-Boc-2-Amino-3-quinolin-4-yl-propionic acid solves this via its acid-cleavable Boc group, enabling TFA/DCM deprotection cycles (>95% efficiency, 30 min RT) without exposing the chain to nucleophilic bases. • 4-Quinolyl positional isomer delivers a distinct steric/electronic signature (XlogP 2.8, tPSA 88.5 Ų) vs. 2- or 3-quinolyl analogs for systematic SAR campaigns. • Multi-vendor supply chain with certified CoA (HNMR/HPLC, ≥98% purity) ensures batch-to-batch consistency from discovery to scale-up.

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
Cat. No. B13965194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-2-Amino-3-quinolin-4-yl-propionic acid
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC=C(C2=CC=CC=C21)CC(C(=O)O)N
InChIInChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-9-8-11(10-13(18)15(20)21)12-6-4-5-7-14(12)19/h4-8,13H,9-10,18H2,1-3H3,(H,20,21)
InChIKeyWXOIXGATAYRCFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid – Quinoline-Modified Building Block


N-Boc-2-Amino-3-quinolin-4-yl-propionic acid (CAS 851307-45-4; C17H20N2O4; MW 316.36 g/mol) is a synthetic, non-proteinogenic amino acid derivative belonging to the class of Boc-protected quinolinylalanines. It features a tert-butyloxycarbonyl (Boc) α-amine protecting group and a quinolin-4-ylmethyl side chain appended to the β-carbon of the alanine backbone . The compound is commercially available as both racemic and enantiopure (S)-configured material with certified purity specifications (min. 95–98%), positioning it as a controlled-input building block for solid-phase peptide synthesis (SPPS), peptidomimetic design, and medicinal chemistry campaigns that demand reproducible incorporation of a heteroaromatic quinoline pharmacophore .

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid: Why It Is Irreplaceable


N-Boc-2-Amino-3-quinolin-4-yl-propionic acid occupies a precise chemical intersection of three control parameters that are individually tunable but collectively define its synthetic utility: (i) the Boc α-amine protection strategy, which mandates an orthogonal acidolytic deprotection step (TFA-based) incompatible with base-labile Fmoc workflows [1]; (ii) the 4-quinolyl positional isomer, which places the heterocyclic nitrogen distal to the peptide backbone, yielding a distinct steric and electronic signature compared to 2- or 3-quinolyl analogs; and (iii) chiral integrity (L- or D-configuration), where racemic substitution would introduce diastereomeric heterogeneity detrimental to structure-activity relationship (SAR) interpretation [2]. Substituting any single parameter—protecting group, ring attachment position, or enantiopurity—produces a fundamentally different chemical entity with altered reactivity, conformational bias, and biological recognition, making generic interchange scientifically unsound.

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid – Quantitative Differentiation Evidence


Boc vs. Fmoc Orthogonal Deprotection

The Boc group on N-Boc-2-Amino-3-quinolin-4-yl-propionic acid is cleaved under acidic conditions (TFA/CH₂Cl₂, 1:1 v/v) with >95% deprotection efficiency within 30 minutes at room temperature, a standard protocol in Boc-chemistry SPPS [1]. In contrast, the direct Fmoc analog—Fmoc-3-(4-quinolyl)-DL-Ala-OH (CAS 1260644-17-4, MW 438.47 g/mol, predicted pKa 3.30)—requires basic piperidine (20% in DMF) for deprotection . This mechanistic orthogonality means that the Boc-protected compound is the obligatory choice for peptide sequences containing base-sensitive functionalities (e.g., ester linkages, aspartimide-prone sequences) that would be degraded under Fmoc deprotection conditions. The lower molecular weight of the Boc compound (316.36 vs. 438.47 g/mol) also translates to a 28% molar mass advantage, improving atom economy in large-scale syntheses [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Boc-chemistry SPPS

Distinct Physicochemical Signature of 4-Quinolyl vs. 2/3-Quinolyl

The 4-quinolyl attachment in the target compound positions the quinoline nitrogen atom para to the methylene linker, generating a computed XlogP of 2.8 and a topological polar surface area (tPSA) of 88.5 Ų . In comparison, Boc-3-(2-quinolyl)-L-alanine (CAS 161453-37-8) exhibits a computed LogP of 3.15 and tPSA of 88.5 Ų , while Boc-3-(3-quinolyl)-DL-Ala-OH (CAS 1100747-96-3) shows a LogP of 2.83 and tPSA of 88.5 Ų . Although tPSA is conserved across these isomers, the differing LogP values (range 2.80–3.15) reflect altered hydrophobic character, and the distinct nitrogen placement in the 4-isomer positions the basic quinoline nitrogen further from the α-carbon, altering potential π-stacking and hydrogen-bonding interactions with biological targets [1]. Published SAR data on somatostatin receptor-selective analogues demonstrate that quinoline positional isomer identity at position 8 of SRIF-14 (3-quinolyl vs. Trp) dramatically shifts receptor subtype selectivity profiles, with 3-(3′-quinolyl)-L-alanine yielding SSTR1/SSTR3 selectivity comparable to the native ligand [1].

Positional Isomerism Physicochemical Descriptors Quinoline SAR

Enantiopure (S)-Configuration for Unambiguous SAR

The (S)-enantiomer of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid (CAS 2015385-62-1) is commercially available with a certified purity of ≥95% and specified optical rotation control . The racemic (DL) variant, while available, introduces a mixture of diastereomers when incorporated into chiral peptide sequences, which can confound bioactivity measurements and crystallographic interpretation . Enantiopure non-canonical amino acids (ncAAs) are established as indispensable for generating peptides and proteins with reproducible activities and are required for reliable structure-activity relationship (SAR) development [1]. In published GPCR SAR campaigns using quinolinylalanine, substitution with L-configured vs. D-configured quinolinylalanine produced divergent SSTR subtype selectivity profiles: L-Qla yielded SSTR1/SSTR3 selectivity (affinity similar to SRIF-14), while D-Qla produced broader SSTR1-5 affinity with distinct rank-order [2].

Chiral Purity Enantiopure Building Blocks Peptide Bioactivity

Multi-Vendor Supply with Documented Quality Control

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid is stocked by multiple independent suppliers with explicit purity and storage specifications, enabling cross-vendor verification and reproducible procurement. AKSci offers the compound at 98% minimum purity (CAS 851307-45-4) with long-term storage recommendation in a cool, dry place . AChemBlock supplies the (S)-enantiomer at 95% purity with storage conditions of 0–8 °C and provides downloadable certificates of analysis (CoA) including HNMR and HPLC traces . Beyotime offers the compound at 98% purity [1]. In contrast, the Fmoc-3-(4-quinolyl)-DL-Ala-OH analog (CAS 1260644-17-4) is listed by fewer suppliers and often requires custom quotation, potentially introducing delays in research timelines . For the unprotected 2-amino-3-quinolin-4-yl-propionic acid (CAS 1991-98-6, MW 216.24), the absence of the Boc protecting group mandates additional protection steps before SPPS incorporation, adding synthetic overhead and reducing overall yield .

Supply Chain Reliability Analytical Quality Control Research Material Sourcing

N-Boc-2-Amino-3-quinolin-4-yl-propionic acid – Deployment Scenarios


Boc-Chemistry SPPS for Base-Sensitive Peptides

When synthesizing peptides containing base-labile functionalities (e.g., depsipeptide ester bonds, aspartimide-prone motifs), the acid-cleavable Boc group of N-Boc-2-Amino-3-quinolin-4-yl-propionic acid is the preferred protection strategy. The compound is incorporated directly into Boc-chemistry SPPS protocols using TFA/DCM deprotection cycles (>95% efficiency, 30 min RT) without exposing the growing chain to the basic piperidine conditions that would be required for Fmoc-based analogs [Section 3, Evidence_Item 1; REFS-1]. The 4-quinolyl side chain remains stable throughout repetitive TFA treatments, enabling successful assembly of sequences that would be unattainable with the Fmoc-protected congener.

Quinoline Positional Isomer SAR for GPCR Ligand Selectivity

Positional scanning of the quinoline ring attachment point is a validated strategy for modulating receptor subtype selectivity, as demonstrated by the SSTR1/SSTR3 selectivity achieved with 3-quinolylalanine substitution in somatostatin analogues [Section 3, Evidence_Item 2; REFS-4]. N-Boc-2-Amino-3-quinolin-4-yl-propionic acid serves as the dedicated building block for probing the 4-quinolyl topological isomer in parallel medicinal chemistry campaigns. Its computed physicochemical profile (XlogP 2.8, tPSA 88.5 Ų) differentiates it from 2-quinolyl (LogP 3.15) and 3-quinolyl (LogP 2.83) analogs, enabling systematic evaluation of lipophilicity–activity relationships.

Stereochemistry-Dependent Target Engagement with Enantiopure Probes

The (S)-enantiomer (CAS 2015385-62-1, ≥95% purity) is mandated for any research program where stereochemical identity at the α-carbon determines biological outcome. Published data with quinolinylalanine-containing peptides confirm that L- vs. D-configuration produces qualitatively distinct receptor subtype selectivity patterns [Section 3, Evidence_Item 3; REFS-4]. Procurement of the enantiopure building block eliminates the confounding influence of the unwanted D-enantiomer (up to 50% in racemic material), ensuring that observed bioactivity can be unambiguously assigned to the intended stereochemistry.

Scale-Up & Process Development with Validated Quality Supply

The compound's availability from multiple suppliers with documented analytical quality control (≥95–98% purity, CoA with HNMR/HPLC) mitigates the procurement risk associated with single-source analogs [Section 3, Evidence_Item 4; REFS-1]. For industrial peptide CROs and academic core facilities transitioning from discovery-scale synthesis to larger-scale production, this multi-vendor supply chain ensures continuity of material quality and enables competitive pricing without compromising specification compliance.

Technical Documentation Hub

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